molecular formula C14H24N2O6 B1396034 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate CAS No. 1227381-90-9

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate

Cat. No.: B1396034
CAS No.: 1227381-90-9
M. Wt: 316.35 g/mol
InChI Key: SMOGGVSZSAELAA-UHFFFAOYSA-N
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Description

tert-Butyl 2,7-diazaspiro[35]nonane-7-carboxylate oxalate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate typically involves multiple steps. One common synthetic route includes the reaction of a suitable diazaspiro precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate can be compared with other similar spiro compounds, such as:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
  • tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the oxalate group in this compound may impart unique properties, making it suitable for specific research and industrial applications .

Biological Activity

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate is a chemical compound belonging to the class of spiro compounds, characterized by a unique bicyclic structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 262.78 g/mol
  • CAS Number : 1023301-84-9

Synthesis

The synthesis of this compound typically involves the reaction of a diazaspiro precursor with tert-butyl chloroformate under controlled conditions. The process often requires an inert atmosphere to prevent unwanted side reactions and may include optimization of temperature and pressure to enhance yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases.
  • Receptor Binding : It shows potential for binding to specific receptors, altering their activity and influencing biological pathways.

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, thereby eliciting biological responses.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameMolecular WeightBiological Activity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate226.32 g/molModerate enzyme inhibition
tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate240.34 g/molHigh receptor affinity
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride262.78 g/molLow toxicity

Case Studies

Recent studies have focused on the potential therapeutic applications of this compound:

  • Antimicrobial Activity : A study indicated that derivatives of this compound showed significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
  • Cancer Research : Preliminary findings suggest that the compound may inhibit tumor growth in vitro by interfering with cancer cell metabolism.

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGGVSZSAELAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate
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